1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro-
CAS No.: 756900-95-5
Cat. No.: VC20272950
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 756900-95-5 |
|---|---|
| Molecular Formula | C15H12O3 |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 3-(2,3-dihydroxyphenyl)-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C15H12O3/c16-13-7-3-6-11(15(13)18)12-8-14(17)10-5-2-1-4-9(10)12/h1-7,12,16,18H,8H2 |
| Standard InChI Key | FWXYOVKOUZLVKC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)C3=C(C(=CC=C3)O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Framework and Substituent Effects
The core structure of 1H-inden-1-one consists of a bicyclic system featuring a benzene ring fused to a cyclopentenone moiety. The "2,3-dihydro-" designation indicates partial saturation of the five-membered ring, reducing the α,β-unsaturation typical of indenone derivatives . The critical structural modification in this compound is the 3-(2,3-dihydroxyphenyl) substituent, which introduces a catechol-like group (ortho-dihydroxybenzene) at the 3-position of the indanone skeleton.
Key Structural Features:
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Bicyclic Core: The 2,3-dihydroindanone system imposes conformational rigidity, influencing reactivity and intermolecular interactions.
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Catechol Substituent: The 2,3-dihydroxyphenyl group contributes hydrogen-bonding capacity and redox activity, akin to bioactive polyphenols .
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Stereoelectronic Effects: Electron-withdrawing ketone and electron-donating hydroxyl groups create localized regions of electron density, potentially directing regioselective reactions.
Physicochemical Properties (Inferred from Analogous Compounds)
Molecular Weight and Formula
While experimental data for the target compound is unavailable, its molecular formula can be deduced as C₁₅H₁₂O₃ (calculated molecular weight: 240.26 g/mol), derived from the parent indanone (C₉H₈O) augmented by the 2,3-dihydroxyphenyl group (C₆H₆O₂).
Thermal Properties
Comparative analysis with simpler indanone derivatives provides tentative insights:
The predicted elevation in melting and boiling points relative to unsubstituted indanone arises from increased hydrogen bonding and molecular weight .
Synthetic Pathways and Challenges
Retrosynthetic Considerations
Plausible routes to synthesize this compound include:
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Friedel-Crafts Acylation: Introducing the acyl group to a pre-functionalized dihydroxybenzene precursor.
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Cross-Coupling Strategies: Suzuki-Miyaura coupling between a boronic acid-containing indanone and a dihydroxyphenyl halide.
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Hydroxylation Post-Functionalization: Selective oxidation of a protected phenyl group appended to the indanone core.
Key Challenges:
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Protection of Hydroxyl Groups: The catechol moiety necessitates protection (e.g., as methyl ethers) during synthesis to prevent undesired side reactions .
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Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful catalyst design or directing group utilization.
Analytical Characterization (Hypothetical Data)
Spectroscopic Predictions
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UV-Vis Spectrum: Strong absorption bands near 270 nm (π→π* transitions) and 330 nm (n→π* transitions), with bathochromic shifts due to conjugation .
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¹H NMR (Predicted):
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δ 6.8–7.2 ppm (aromatic protons)
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δ 5.2 ppm (broad, phenolic -OH)
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δ 2.8–3.4 ppm (methylene protons of dihydro ring)
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Mass Spectrometry
Expected molecular ion peak at m/z 240.26 (C₁₅H₁₂O₃⁺), with fragmentation patterns dominated by loss of H₂O (-18 Da) and CO (-28 Da) .
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